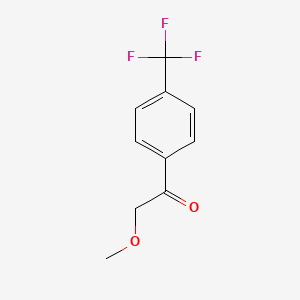

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone

Descripción

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which has its roots in the early 20th century. The foundational work in organofluorine chemistry began with Alexander Borodin's pioneering synthesis of the first organofluorine compound in 1862, followed by significant developments during World War II when fluorinated compounds gained prominence due to their unique properties. The systematic exploration of fluorinated acetophenones emerged as part of the broader investigation into aromatic compounds with fluorinated side chains, which was first reported by Swarts in 1898.

The specific development of trifluoromethyl-substituted acetophenones gained momentum during the mid-20th century as researchers recognized the profound impact of trifluoromethyl groups on molecular properties. The synthesis of compounds like 4-(trifluoromethyl)acetophenone, a key precursor in the preparation of this compound, was established through various methodologies including Friedel-Crafts acylation reactions. These developments laid the groundwork for more sophisticated derivatives incorporating additional functional groups such as methoxy substituents.

The emergence of this compound as a distinct chemical entity can be traced to advances in synthetic organic chemistry that enabled the selective introduction of methoxy groups into trifluoromethyl-substituted acetophenones. Patent literature and synthetic methodologies from the early 2000s document various approaches to its preparation, including nucleophilic substitution reactions using brominated precursors and alkoxide reagents. The compound's synthesis through the reaction of 4-(trifluoromethyl)phenacyl bromide with potassium methoxide represents a significant achievement in the selective functionalization of fluorinated aromatic systems.

Nomenclature and Identification Parameters

This compound possesses a comprehensive set of identification parameters that establish its unique chemical identity within the vast landscape of organic compounds. The systematic Chemical Abstracts Service number 26771-69-7 serves as the primary identifier for this compound in chemical databases and regulatory frameworks. This numerical designation ensures unambiguous identification across different chemical information systems and facilitates accurate communication within the scientific community.

The molecular descriptor number MFCD09751273 provides an additional layer of identification within the Molecular Design Limited database system, enabling researchers to access comprehensive structural and property information. The compound's identification is further enhanced by its Simplified Molecular Input Line Entry System representation, which encodes the complete molecular structure in a standardized format: FC(C1=CC=C(C(COC)=O)C=C1)(F)F.

Table 1: Comprehensive Identification Parameters

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative designations including "Acetophenone, 2-methoxy-4'-(trifluoromethyl)-" and "2-Methoxy-4'-trifluoromethylacetophenone". These various naming systems reflect the compound's structural features, emphasizing the presence of the methoxy group at the 2-position of the ethanone chain and the trifluoromethyl substituent at the 4-position of the phenyl ring.

Physicochemical Properties and Structural Overview

The physicochemical properties of this compound reflect the unique interplay between its constituent functional groups and their influence on molecular behavior. The compound exhibits a distinctive crystalline structure, appearing as white to light yellow crystal powder under standard conditions. This physical appearance is characteristic of many acetophenone derivatives and indicates a well-ordered molecular arrangement in the solid state.

The thermal properties of this compound demonstrate its stability across a significant temperature range. The melting point ranges from 50 to 52 degrees Celsius, indicating moderate intermolecular forces and suggesting potential for room temperature applications. The boiling point of 259.282 degrees Celsius at 760 millimeters of mercury reflects the compound's relatively high molecular weight and the presence of polar functional groups that contribute to intermolecular attractions.

Table 2: Physical and Thermal Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| Physical Appearance | White to light yellow crystal powder | - | |

| Melting Point | 50-52 | °C | |

| Boiling Point | 259.282 | °C at 760 mmHg | |

| Density | 1.23 | g/cm³ | |

| Flash Point | 107.352 | °C |

The density of 1.23 grams per cubic centimeter indicates a compact molecular structure with efficient packing arrangements. This value is consistent with aromatic compounds containing heavy atoms such as fluorine. The flash point of 107.352 degrees Celsius suggests moderate volatility and provides important safety information for handling and storage procedures.

The molecular structure of this compound features a central ethanone functional group connected to a substituted phenyl ring. The trifluoromethyl group at the para position of the benzene ring introduces significant electronegativity and steric bulk, while the methoxy group on the ethanone chain provides electron-donating character. This structural arrangement creates a unique electronic environment that influences reactivity patterns and intermolecular interactions.

Storage requirements specify sealed containers in dry conditions at temperatures between 2 and 8 degrees Celsius, indicating sensitivity to moisture and thermal degradation. These storage conditions are typical for compounds containing methoxy groups that may be susceptible to hydrolysis under inappropriate conditions.

Chemical Classification as a Fluorinated Acetophenone Derivative

This compound belongs to the specialized class of fluorinated acetophenone derivatives, representing a sophisticated subset of aromatic ketones with enhanced properties derived from fluorine incorporation. This classification places the compound within the broader category of organofluorine compounds, which have gained tremendous importance in pharmaceutical and materials applications due to their unique electronic and steric characteristics.

As an acetophenone derivative, the compound maintains the fundamental structural motif of a phenyl ring connected to an ethanone functional group. However, the incorporation of both methoxy and trifluoromethyl substituents significantly modifies its chemical behavior compared to simple acetophenone. The trifluoromethyl group, positioned at the para position of the phenyl ring, serves as a powerful electron-withdrawing group that significantly alters the electronic distribution throughout the molecular framework.

The classification as a fluorinated building block is particularly significant in the context of modern medicinal chemistry and materials science. Fluorinated acetophenones serve as key intermediates in the synthesis of more complex pharmaceutical compounds, where the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy functionality adds an additional dimension of reactivity, providing sites for further chemical modification through nucleophilic substitution or demethylation reactions.

Table 3: Chemical Classification Hierarchy

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary | Organofluorine Compounds | Contains fluorine atoms in organic framework |

| Secondary | Fluorinated Acetophenones | Acetophenone core with fluorine substituents |

| Tertiary | Trifluoromethyl Acetophenones | Specific trifluoromethyl substitution pattern |

| Quaternary | Methoxy-substituted Derivatives | Additional methoxy functional group |

The compound's classification as a synthetic building block stems from its utility in various chemical transformations. Related compounds in this class, such as 4-(trifluoromethyl)acetophenone, demonstrate selective antimycobacterial activity, suggesting potential biological applications for derivatives within this chemical family. The presence of multiple reactive sites, including the carbonyl group and the methoxy substituent, enables diverse synthetic modifications that can lead to libraries of related compounds with varying properties.

The fluorinated nature of this acetophenone derivative also places it within the context of contemporary drug discovery efforts, where fluorine incorporation has become a standard strategy for optimizing pharmaceutical properties. The trifluoromethyl group is particularly valued for its ability to enhance drug-like properties while maintaining synthetic accessibility through well-established methodologies such as those developed for related compounds in the same chemical class.

Propiedades

IUPAC Name |

2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXVCXWXZAMAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436540 | |

| Record name | 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26771-69-7 | |

| Record name | 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone typically involves:

- Starting from trifluoromethyl-substituted aromatic compounds (e.g., trifluoromethylbenzene or trifluoromethyl-substituted phenyl derivatives).

- Introduction of the ethanone (acetyl) group via Friedel-Crafts acylation or organometallic addition.

- Methoxylation (introduction of the methoxy group) on the aromatic ring either prior to or after acetylation, depending on the route.

Detailed Preparation Methods

Friedel-Crafts Acylation

Another classical approach is the Friedel-Crafts acylation of methoxy-substituted trifluoromethylbenzene derivatives using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

- The aromatic ring bearing the methoxy and trifluoromethyl groups undergoes electrophilic substitution with acetyl chloride.

- Reaction conditions require anhydrous solvents and controlled temperature to avoid polyacylation or side reactions.

- The catalyst AlCl3 is used in stoichiometric or catalytic amounts.

- The reaction is quenched with water or dilute acid, and the product is purified by recrystallization or chromatography.

This method is widely used in laboratory-scale synthesis and can be optimized for industrial production by employing continuous flow reactors and solvent recycling to improve efficiency and reduce environmental impact.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|---|

| Organolithium-mediated acylation | High yield and purity; precise control over substitution | Requires low temperatures and inert atmosphere; sensitive reagents | 92–93 | 96–97 | Laboratory and pilot scale |

| Friedel-Crafts acylation | Simple and well-established; scalable | Possible polyacylation; requires Lewis acid; waste generation | Variable (moderate to high) | Moderate to high | Industrial and lab scale |

| Methoxylation via methylation | Straightforward for introducing methoxy group | Requires toxic methylating agents; additional step | High (depends on precursor) | High | Laboratory scale |

Research Findings and Optimization

- The organolithium method benefits from the use of cuprous chloride as a catalyst to improve lithiation efficiency and selectivity.

- Temperature control is critical; lower temperatures (-70 °C) favor higher selectivity but require more complex setups.

- Reaction times vary significantly; longer times (up to 40 hours) improve yield but reduce throughput.

- Industrial production methods focus on continuous flow reactors to maintain consistent reaction conditions and reduce side products.

- Green chemistry approaches are being integrated, including solvent recycling and minimizing hazardous reagents.

Summary Table of Key Preparation Parameters

| Parameter | Organolithium Method | Friedel-Crafts Acylation | Methoxylation Step |

|---|---|---|---|

| Starting Materials | Trifluoromethylbenzene, n-BuLi, Acetyl chloride | Methoxy-trifluoromethylbenzene, Acetyl chloride, AlCl3 | Hydroxy-trifluoromethylacetophenone, methylating agent |

| Catalyst | Cuprous chloride | Aluminum chloride | None (base used) |

| Solvent | THF or ethylene glycol diethyl ether | Anhydrous solvents (e.g., DCM) | Acetone or DMF |

| Temperature | -70 to -35 °C | Room temperature to reflux | Reflux |

| Reaction Time | 8–40 hours | 1–6 hours | Several hours |

| Yield | 92–93% | Moderate to high | High |

| Purity | 96–97% | Moderate to high | High |

| Scale | Laboratory and pilot scale | Laboratory and industrial scale | Laboratory scale |

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Trifluoromethylphenyl Ethanone Derivatives

Key Observations :

Key Observations :

Key Observations :

- Piperazin-1-yl derivatives (e.g., 7o, 7r) show IC₅₀ values <10 μM against cancer cell lines, outperforming non-azolic CYP51 inhibitors like UDO .

- The trifluoromethyl group universally enhances lipophilicity and target binding affinity across all analogues .

Physicochemical Properties

Table 4: Physical Property Comparison

Key Observations :

- Brominated analogues (e.g., 1-(2-bromo-4-CF₃-phenyl)ethanone) exhibit higher predicted density and boiling points due to increased molecular weight .

- Amino-substituted derivatives require salt forms (e.g., tosylate) to improve stability and solubility .

Actividad Biológica

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone, also known as a trifluoromethyl-substituted phenyl compound, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

- Chemical Formula : C10H9F3O2

- CAS Number : 26771-69-7

- Molecular Weight : 220.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that the compound can modulate enzyme activity by binding to active sites, thereby inhibiting or activating their functions. This interaction can lead to downstream effects on cellular processes such as gene expression and metabolic pathways.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Several investigations have reported on the antimicrobial properties of this compound. For instance:

- Antibacterial Effects : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In vitro tests showed complete growth inhibition at concentrations ranging from 100 to 200 μM .

- Antifungal Activity : While antifungal effects were noted, they were less pronounced than antibacterial effects, indicating a selective action profile .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including HeLa and Vero cells, revealed that while the compound exhibited low toxicity towards normal cells, it had moderate cytotoxic effects on cancer cell lines. The cytotoxicity was dependent on concentration and the specific cellular context .

Case Studies and Research Findings

-

Study on Anticancer Potential :

- A study investigated copper(II) complexes derived from this compound. These complexes showed promising anticancer activity against HeLa cells with varying degrees of efficacy depending on the ligand structure .

- The results indicated that modifying the position of the methoxy group influenced both antimicrobial and cytotoxic activities significantly.

-

In Vivo Efficacy :

- Research involving animal models demonstrated that lower doses of the compound could effectively modulate enzyme activity without inducing significant toxicity. However, higher doses resulted in adverse effects, emphasizing the importance of dosage in therapeutic applications.

Data Tables

| Activity Type | Target Organisms/Cells | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 100 - 200 | Complete growth inhibition |

| Antifungal | Candida albicans | >200 | Moderate inhibition |

| Cytotoxicity | HeLa | 50 - 100 | Moderate cytotoxicity observed |

| Cytotoxicity | Vero | >200 | Approximately 50% viability |

Q & A

Q. What are the common synthetic routes for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation, where a methoxy-substituted benzene derivative reacts with a trifluoromethyl-containing acyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity .

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .

- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate and final product purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify the methoxy (-OCH₃), trifluoromethyl (-CF₃), and ketone (-CO) groups. For example, the ketone carbon resonates at ~200 ppm in ¹³C NMR .

- IR spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves spatial arrangement, particularly useful for studying steric effects of the trifluoromethyl group .

Q. What are the key considerations in designing pharmacological assays for this compound?

- Solubility optimization : Use hydrochloride salts or co-solvents (e.g., DMSO) to enhance aqueous solubility .

- Target selection : Prioritize enzymes or receptors known to interact with trifluoromethyl groups, such as cytochrome P450 isoforms .

- Dose-response curves : Include positive controls (e.g., known inhibitors) and assess cytotoxicity in parallel .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from:

- Batch impurities : Use HPLC-MS to quantify impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone, which can alter bioactivity .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) .

- Structural analogs : Compare activities of derivatives (e.g., bromo- or amino-substituted analogs) to isolate the trifluoromethyl group’s contribution .

Q. What strategies are employed to study the structure-activity relationships (SAR) of derivatives?

- Functional group substitution : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or thioether moieties) and test against biological targets .

- Computational modeling : Use density functional theory (DFT) to predict electronic effects of the trifluoromethyl group on binding affinity .

- Crystallographic data : Compare ligand-receptor complexes to identify critical interactions (e.g., hydrophobic pockets accommodating -CF₃) .

Q. How do reaction byproducts or impurities impact the reproducibility of synthesis, and how can they be characterized?

- Byproduct identification : Use GC-MS or LC-MS to detect intermediates (e.g., di- or tri-fluorinated byproducts) .

- Purification techniques : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in ethanol .

- Quality control : Implement in-process checks (e.g., melting point analysis) to ensure batch consistency .

Q. How does the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets?

- Electron-withdrawing effects : The -CF₃ group increases electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions .

- Biological interactions : The group’s hydrophobicity and steric bulk improve membrane permeability and target binding, as seen in antimicrobial assays .

- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.